Product packaging for d-Ribose-3-13c(Cat. No.:)

d-Ribose-3-13c

Cat. No.: B12408506
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-MNHXOTPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-3-13C (CAS 211947-12-5) is a stable isotope-labeled form of the essential pentose sugar, D-Ribose, where the carbon at the 3rd position is replaced with 13C. This labeling makes it an invaluable tool in metabolic research, allowing scientists to trace metabolic fluxes and quantify biochemical pathways with high precision using techniques like mass spectrometry and NMR. D-Ribose itself is a fundamental building block of life, serving as the sugar moiety of adenosine triphosphate (ATP) , and is a vital constituent of RNA and other critical biomolecules . In research, D-Ribose is widely studied as a metabolic therapy supplement for investigating conditions related to cellular energy deficiency, such as chronic fatigue syndrome and impaired cardiac energy metabolism . It plays a crucial role in supporting cellular processes when there is mitochondrial dysfunction, as it can bypass the rate-limiting steps of the pentose phosphate pathway to rapidly provide D-ribose-5-phosphate for the production of ATP and nucleotides via both de novo and salvage synthesis pathways . The primary research value of this compound lies in its application in tracing studies. It is used to elucidate the mechanisms of D-ribose absorption, distribution, and transmembrane transport, which may be facilitated by glucose transporter (GLUT) family proteins . Researchers employ this labeled compound to investigate its potential role in accelerating the recovery of cellular ATP levels following ischemic events and to study its metabolic fate in models of heart failure , skeletal muscle fatigue , and diabetes mellitus, where disturbances in D-ribose metabolism have been implicated . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12408506 d-Ribose-3-13c

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5+1

InChI Key

PYMYPHUHKUWMLA-MNHXOTPASA-N

Isomeric SMILES

C([C@H]([13C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for D Ribose 3 13c

Chemo-Enzymatic Methodologies for Position-Specific ¹³C-Labeling

Chemo-enzymatic approaches offer a powerful and highly specific route to isotopically labeled compounds by combining the versatility of chemical synthesis with the high selectivity of enzymatic reactions. These methods are particularly advantageous for position-specific labeling, such as the introduction of a ¹³C atom at the C-3 position of D-ribose (B76849). nih.govresearchgate.nettandfonline.com

A common strategy involves the enzymatic conversion of specifically labeled precursors. For instance, enzymes from the pentose (B10789219) phosphate (B84403) pathway can be utilized to construct the ribose backbone. researchgate.netnih.gov While many chemo-enzymatic methods focus on producing uniformly or differently labeled ribose for RNA and DNA studies, the principles can be adapted for C-3 labeling. mit.edumdpi.comnih.gov The synthesis often starts with a smaller, isotopically labeled building block which is then enzymatically converted to the desired labeled D-ribose isotopomer. nih.gov The high stereo- and regioselectivity of enzymes like transketolase and transaldolase are pivotal in ensuring the ¹³C label is incorporated at the correct position.

Recent advancements have focused on developing robust, one-pot enzymatic syntheses to produce labeled ribonucleoside triphosphates (rNTPs), which can then be dephosphorylated to yield the labeled ribose. nih.govoup.com These methods can provide access to a wide array of D-ribose isotopomers in acceptable yields through the sequential application of a handful of key enzymatic reactions. nih.govtandfonline.com

Chemical Synthesis Routes for d-Ribose Isotopomers, including Kiliani-Fischer Modifications

Purely chemical synthesis provides an alternative pathway to d-Ribose isotopomers. A classic method for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis. rsc.orgacs.orgsci-hub.ru This reaction involves the addition of a cyanide group to the carbonyl carbon of a starting sugar, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid and subsequent reduction to the new aldose.

To synthesize d-Ribose-3-¹³C using a modified Kiliani-Fischer approach, one would start with a four-carbon sugar (an aldotetrose) that is appropriately protected, and where the incoming ¹³C-labeled cyanide attacks to form what will become the C-1 and C-2 positions of the resulting pentose. To achieve labeling at C-3, the starting material would need to already contain the ¹³C label at the appropriate position. For example, starting with D-erythrose, the Kiliani-Fischer synthesis yields a mixture of D-ribose and D-arabinose. rsc.org If D-erythrose were labeled at C-2, the resulting D-ribose would be labeled at C-3.

The synthesis of various D-ribose isotopomers often involves multi-step processes starting from commercially available labeled precursors. google.com These chemical routes can be complex and may result in mixtures of stereoisomers that require careful separation. rsc.org

Strategies for Isotopic Enrichment at the C-3 Position

Isotopic enrichment at the C-3 position of D-ribose can be achieved through several strategic approaches, often relying on the metabolic pathways in microorganisms or enzymatic reactions in vitro.

In biosynthetic approaches, microorganisms such as E. coli are grown on media containing a specific ¹³C-labeled carbon source. nih.govoup.com The metabolic network of the organism then dictates the distribution of the label into various biomolecules, including the ribose moiety of nucleotides. For instance, growing E. coli on [2-¹³C]-glycerol can lead to labeling at specific positions within the ribose ring. While direct and high-yield enrichment solely at the C-3 position through this method is challenging due to metabolic scrambling, specific knockout strains and carefully chosen carbon sources can influence the labeling pattern. oup.comnih.gov For example, analysis of nucleoside monophosphates from E. coli grown on a mixture of [1-¹³C]- and [2-¹³C]-glucose showed almost no ¹³C enrichment at the C-3' position of the ribose, indicating that specific precursors are needed to target this site. oup.com

Enzymatic strategies in vitro offer more precise control. The use of aldolases, for example, can create specific carbon-carbon bonds using labeled substrates, thereby directing the ¹³C to the desired position. tandfonline.com The pentose phosphate pathway can also be manipulated; for instance, using a combination of labeled three-carbon and two-carbon precursors with enzymes like transketolase could theoretically build a ribose-5-phosphate (B1218738) molecule with a label at the C-3 position.

A summary of potential enrichment strategies is presented below:

Table 1: Isotopic Enrichment Strategies for d-Ribose-3-¹³C
Strategy Description Key Considerations
Biosynthetic (In Vivo) Growth of microorganisms (e.g., E. coli) on ¹³C-labeled precursors like glycerol (B35011) or glucose. Label scrambling can occur, reducing specificity. Requires specific strains and labeled substrates to optimize for C-3 enrichment.
Chemo-Enzymatic Combination of chemical synthesis of a labeled precursor and enzymatic conversion to D-ribose. Offers high specificity due to enzymatic selectivity. Can be complex and require multiple reaction steps.

| Modified Kiliani-Fischer | Chemical synthesis starting with a ¹³C-labeled shorter-chain sugar. | Requires a specifically labeled starting material. May produce stereoisomeric mixtures requiring separation. |

Purification and Characterization of Enriched d-Ribose-3-13C for Research Purity Assessment

Following synthesis and enrichment, rigorous purification and characterization are essential to ensure the quality and isotopic integrity of the d-Ribose-3-¹³C for research applications.

Purification: A variety of chromatographic techniques are employed to purify isotopically labeled sugars. Ion-exchange chromatography is effective for separating sugars and removing reaction byproducts. rsc.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) is also a powerful tool for obtaining highly pure fractions of the target molecule. For instance, after a synthesis reaction, the resulting mixture can be subjected to column chromatography on silica (B1680970) gel or other specialized resins to isolate the desired labeled ribose. sci-hub.se In cases where the labeled ribose is part of a larger molecule like a nucleotide, enzymatic dephosphorylation might be followed by further chromatographic purification. ru.nl

Characterization and Purity Assessment: The primary method for confirming the position and extent of isotopic labeling is Nuclear Magnetic Resonance (NMR) spectroscopy . oup.comresearchgate.net Specifically, ¹³C-NMR will show a significantly enhanced signal for the C-3 carbon. oup.comresearchgate.net The chemical shift and coupling constants (¹³C-¹H and ¹³C-¹³C) provide unambiguous evidence of the label's location. nih.govtandfonline.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can further correlate the ¹³C-3 with its attached proton. oup.com

The combination of these analytical techniques provides a comprehensive assessment of both the chemical and isotopic purity of the synthesized d-Ribose-3-¹³C, ensuring its suitability for subsequent research.

Table 2: Analytical Techniques for Characterization of d-Ribose-3-¹³C

Technique Purpose Information Obtained
¹³C-NMR Spectroscopy Isotopic label confirmation and localization Chemical shift of the labeled C-3 carbon, coupling constants to adjacent nuclei.
¹H-NMR Spectroscopy Structural confirmation Proton chemical shifts and couplings, which will be affected by the adjacent ¹³C label.
2D-NMR (e.g., HSQC) Correlation of ¹³C and ¹H Confirms the proton attached to the labeled C-3 carbon.
Mass Spectrometry (MS) Isotopic enrichment confirmation Molecular weight increase corresponding to one ¹³C atom.
HPLC/LC-MS Chemical purity assessment Separation from impurities and confirmation of molecular weight.

Experimental Design Principles for D Ribose 3 13c Tracer Studies

Theoretical Considerations for ¹³C-Labeling Distribution in Metabolic Networks

The fundamental principle of ¹³C tracer studies is to introduce a substrate with a known ¹³C labeling pattern into a biological system and then measure the distribution of these labeled atoms in downstream metabolites. This distribution, in the form of mass isotopomer distributions (MIDs), provides a wealth of information about the relative and absolute fluxes through various metabolic pathways. nih.govplos.org

When d-Ribose-3-¹³C is utilized, the ¹³C label on the third carbon atom acts as a specific probe. Its fate can be tracked as ribose is metabolized, primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP) and its connections to glycolysis and nucleotide synthesis. The analysis of the labeling patterns in key metabolites allows researchers to infer the activity of these pathways. medchemexpress.comrsc.org

Two key concepts in interpreting labeling data are isotopologues and isotopomers. Isotopologues are molecules that differ only in their isotopic composition, resulting in a mass shift that can be detected by mass spectrometry. nih.gov Isotopomers, on the other hand, are molecules with the same isotopic composition but with the labeled atoms at different positions. nih.gov While mass spectrometry measures isotopologues, techniques like nuclear magnetic resonance (NMR) spectroscopy can distinguish between isotopomers, providing more detailed information about the specific carbon atom transitions within a metabolic network. nih.govoup.com

The interpretation of labeling patterns from d-Ribose-3-¹³C requires a well-defined metabolic model that outlines the potential routes the labeled carbon can take. frontiersin.org By comparing the experimentally measured MIDs with the MIDs predicted by the model for a given set of fluxes, researchers can estimate the in vivo metabolic fluxes. oup.com This process, known as metabolic flux analysis (MFA), is a cornerstone of systems biology. rsc.orgnih.govsci-hub.se

Optimization of Tracer Input and Concentration in Biological Systems

The optimal tracer concentration depends on several factors, including the cell type, the specific metabolic pathways being investigated, and the sensitivity of the analytical instruments. nih.govnih.gov For in vivo studies, the method of administration (e.g., bolus injection, continuous infusion, or labeled diet) and the duration of labeling are crucial parameters that need to be carefully considered and optimized. biorxiv.orgfrontiersin.orgfrontiersin.org For instance, a bolus injection leads to a rapid increase and subsequent decrease in tracer availability, while a continuous infusion can help maintain a more stable tracer concentration over time. frontiersin.org

Researchers often perform pilot experiments to determine the ideal tracer concentration and labeling duration. biorxiv.org This may involve testing a range of concentrations and monitoring the labeling enrichment in key metabolites over time. The aim is to find a balance that provides robust labeling data suitable for flux analysis while minimizing any impact on the biological system. nih.gov

Achievement and Validation of Isotopic Steady State Conditions

For many metabolic flux analysis studies, a key assumption is that the system has reached an isotopic steady state. nih.govresearchgate.netnih.gov This means that the fractional labeling of intracellular metabolites is constant over time. researchgate.net Achieving isotopic steady state simplifies the mathematical modeling required for flux calculations. nih.gov

The time required to reach isotopic steady state varies depending on the turnover rate of the metabolite pools and the fluxes through the pathways. nih.govresearchgate.net Metabolites in high-flux pathways, such as glycolysis, may reach isotopic steady state within minutes, while those in slower pathways or with large pool sizes, like amino acids or nucleotides, can take several hours or even longer. nih.govuky.edu

Validating the attainment of isotopic steady state is a crucial step in the experimental protocol. This is typically done by collecting samples at multiple time points after the introduction of the tracer and measuring the isotopic enrichment of key metabolites. nih.govnih.gov When the enrichment no longer changes significantly over time, the system is considered to be at isotopic steady state. researchgate.net For example, in a study using A549 lung carcinoma cells, isotopic steady state for many central carbon metabolites was achieved after 6 hours of labeling with ¹³C-glucose. nih.gov

It is important to note that in some experimental setups, particularly those involving exchange with large extracellular pools, achieving a true isotopic steady state for all metabolites may not be feasible. nih.gov

Dynamic versus Steady-State Labeling Approaches

While steady-state labeling is a powerful technique, dynamic labeling approaches offer complementary information. In dynamic labeling, the incorporation of the isotopic tracer is monitored over time before the system reaches isotopic steady state. nih.govmpg.de This approach can provide insights into the turnover rates of metabolite pools and can be particularly useful for studying pathways that are slow to reach isotopic equilibrium. vanderbilt.edu

Table 1: Comparison of Dynamic and Steady-State Labeling Approaches

FeatureDynamic LabelingSteady-State Labeling
Experimental Timing Samples collected at multiple time points before isotopic equilibrium. nih.govSamples collected after isotopic equilibrium is reached. nih.gov
Information Gained Provides information on flux rates and metabolite pool sizes/turnover. plos.orgvanderbilt.eduPrimarily provides information on relative and absolute flux rates. nih.gov
Modeling Complexity Mathematically more complex, often requiring non-stationary MFA models. vanderbilt.eduSimpler mathematical models can be used for flux analysis. nih.gov
Suitability Well-suited for systems that label slowly or where steady state is difficult to achieve. vanderbilt.eduIdeal for systems that reach isotopic steady state in a reasonable timeframe. researchgate.net

The choice between a dynamic and a steady-state approach depends on the specific research question. mpg.deuminho.pt For example, if the goal is to determine the relative activities of two converging pathways, a steady-state experiment may be sufficient. nih.gov However, if the aim is to understand the dynamics of metabolite pool turnover, a dynamic labeling experiment would be more appropriate. vanderbilt.edu In some cases, a combination of both approaches can provide the most comprehensive understanding of the metabolic system. mpg.de

Sample Preparation and Quenching Methodologies for Metabolome Analysis

The final and arguably one of the most critical steps in a tracer experiment is the rapid and effective quenching of metabolic activity at the time of sampling. osti.govnih.govacs.org This is essential to preserve the in vivo isotopic labeling patterns of metabolites, as enzymatic reactions can continue post-sampling and alter the results. nih.gov

The ideal quenching method should instantaneously halt all metabolic activity without causing leakage of intracellular metabolites or altering their chemical structure. osti.govresearchgate.net For cultured cells, a common approach involves rapid filtration to separate the cells from the medium, followed by immediate immersion in a cold solvent, such as methanol (B129727) or ethanol, to quench metabolism. nih.govresearchgate.net

Several quenching methods have been evaluated for their effectiveness. For instance, a study using the cyanobacterium Synechocystis sp. PCC 6803 found that rapid filtration followed by quenching in 100% cold (-80 °C) methanol was highly efficient. osti.govnih.govacs.org Another study on mammalian cancer cells utilized quenching in liquid nitrogen followed by extraction with 80% cold methanol. nih.gov

Table 2: Common Quenching Methods for Metabolomics

Quenching MethodDescriptionAdvantagesDisadvantages
Cold Methanol Plunging samples into methanol pre-chilled to -40°C or colder. researchgate.netEffective at halting enzymatic activity. osti.govnih.govacs.orgCan cause leakage of some metabolites in certain cell types. researchgate.net
Cold Saline Using a chilled saline solution to rapidly cool the sample.Can mitigate metabolite leakage compared to methanol. researchgate.netMay be less effective at quenching metabolism than cold solvents. osti.govnih.govacs.org
Rapid Filtration and Quenching Quickly filtering cells and then immersing the filter in a cold quenching solution.High quenching efficiency. osti.govnih.govacs.orgCan be laborious for high-throughput applications. osti.govnih.gov

The choice of quenching method should be validated for the specific biological system under investigation to ensure that it provides an accurate snapshot of the metabolome at the time of sampling. osti.govnih.govacs.org Following quenching, metabolites are extracted for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which are used to measure the mass isotopomer distributions. nih.govnih.gov

Applications of D Ribose 3 13c in Metabolic Pathway Elucidation

Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway Fluxes

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis. nih.gov It is responsible for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis. nih.govmdpi.com The PPP is divided into an oxidative and a non-oxidative branch. core.ac.uk d-Ribose-3-13C is instrumental in dissecting the complex dynamics of this pathway.

Non-Oxidative Branch Reversibility and Carbon Recycling

The non-oxidative branch of the PPP consists of a series of reversible reactions that interconvert various sugar phosphates. nih.gov This branch is crucial for recycling pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, or for producing ribose-5-phosphate (B1218738) for nucleotide synthesis based on cellular needs. core.ac.uk The use of this compound allows for the detailed tracking of these carbon rearrangements.

When this compound is introduced, the 13C label is scrambled across different carbon positions in the sugar phosphates of the non-oxidative PPP through the actions of transketolase and transaldolase. nih.govberkeley.edu By analyzing the isotopic labeling patterns of these intermediates, scientists can determine the direction and magnitude of the fluxes through the non-oxidative PPP. This reveals the extent to which carbon is being recycled back towards glycolysis or channeled towards biosynthetic pathways. mdpi.combiorxiv.org For instance, studies have shown that under certain conditions, the non-oxidative PPP can operate in reverse to produce ribose-5-phosphate from glycolytic intermediates. core.ac.uk

Tracing Carbon Flow into Nucleotide Biosynthesis

Nucleotides are the fundamental building blocks of DNA and RNA and are essential for a multitude of cellular processes. oup.comlibretexts.org The ribose sugar component of nucleotides is derived from the PPP. nih.gov this compound is an invaluable tool for directly tracing the carbon flow from an external source into the intricate pathways of nucleotide synthesis.

De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis Pathways

De novo nucleotide synthesis pathways build purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil) from simpler precursor molecules. slideshare.netnih.gov A key precursor for both pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate.

By supplying cells with this compound, researchers can directly track the incorporation of the 13C label into the ribose moiety of newly synthesized purine and pyrimidine nucleotides. nih.govbiorxiv.org This allows for the quantification of the rate of de novo nucleotide synthesis. For example, analysis of the mass isotopomer distribution in adenosine (B11128) and uridine (B1682114) monophosphates can reveal the contribution of the labeled ribose to the total nucleotide pool. nih.gov

PrecursorKey IntermediateFinal ProductsRole of this compound
Ribose-5-phosphateInosine monophosphate (IMP)Adenosine monophosphate (AMP), Guanosine monophosphate (GMP)Traces carbon into the ribose backbone of IMP, AMP, and GMP

Role in Ribonucleotide and Deoxyribonucleotide Formation

Ribonucleotides, which contain the sugar ribose, are the primary products of nucleotide synthesis and are the monomers for RNA. wikipedia.org Deoxyribonucleotides, the building blocks of DNA, are synthesized by the reduction of the corresponding ribonucleotides, a reaction catalyzed by ribonucleotide reductase. vaia.com This process converts the ribose sugar into deoxyribose. wikipedia.org

When cells are cultured with this compound, the label is incorporated into the ribose part of ribonucleotides. nih.gov Subsequently, when these ribonucleotides are converted to deoxyribonucleotides, the 13C label is retained in the deoxyribose moiety. This enables researchers to trace the flow of carbon from ribose into both the ribonucleotide and deoxyribonucleotide pools, providing insights into the dynamics of RNA and DNA synthesis.

Investigating Interconnections with Glycolysis and Tricarboxylic Acid Cycle

The PPP, glycolysis, and the Tricarboxylic Acid (TCA) cycle are intricately connected metabolic pathways. promocell.comnih.gov The non-oxidative PPP can feed intermediates into glycolysis, and in turn, glycolytic intermediates can enter the non-oxidative PPP. biorxiv.org The pyruvate (B1213749) produced from glycolysis can be further oxidized in the TCA cycle to generate energy. promocell.compressbooks.pub

Mechanisms of Carbon Utilization in Diverse Biological Systems

The stable isotope tracer this compound, along with other 13C-labeled substrates, is a powerful tool for elucidating the intricate mechanisms of carbon utilization across a wide array of biological systems. By tracing the journey of the labeled carbon atom through metabolic networks, researchers can identify active pathways, quantify fluxes, and discover novel metabolic capabilities. This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), provides a quantitative understanding of intracellular reaction rates. nih.govcreative-proteomics.commdpi.com The labeling patterns observed in key metabolic products, such as proteinogenic amino acids and RNA-derived ribose, serve as fingerprints that reveal the underlying metabolic architecture. jove.comroyalsocietypublishing.org

The central carbon metabolism in most organisms consists of a few core pathways responsible for breaking down carbon sources to generate energy and biosynthetic precursors. The primary routes for sugar metabolism include the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the pentose phosphate (PP) pathway, and the Entner-Doudoroff (ED) pathway. nih.gov The distribution of carbon flux through these pathways can be determined by analyzing the isotopic labeling patterns in metabolites. mdpi.comnih.gov

For instance, the ribose moiety of RNA is derived from the pentose phosphate pathway intermediate ribose-5-phosphate (R5P). nih.govjove.com Therefore, feeding cells a specifically labeled substrate like this compound or a 13C-labeled glucose that is metabolized to ribose allows for direct probing of the PP pathway. Measuring the 13C enrichment in RNA-derived ribose provides crucial information that greatly enhances the resolution of metabolic fluxes, particularly in the upper part of metabolism. nih.gov This allows for the precise quantification of net and exchange fluxes in the pentose phosphate pathway, which is often difficult to achieve using measurements of amino acid labeling alone. nih.gov

Research in diverse microorganisms has demonstrated the utility of this approach. Studies in Escherichia coli and the marine bacterium Roseobacter denitrificans have successfully used 13C-labeled substrates to map their carbon utilization strategies. nih.govnih.gov

Detailed Research Findings

Case Study: Escherichia coli

In a study designed to improve the precision of 13C-MFA, researchers used parallel labeling experiments with E. coli. They demonstrated that including isotopic labeling data from the ribose moiety of RNA and the glucose moiety of glycogen (B147801) significantly improved the accuracy of flux estimations compared to using data from proteinogenic amino acids alone. nih.gov The measurement of RNA-derived ribose was particularly valuable for quantifying fluxes through the pentose phosphate pathway and associated reactions like transketolase and transaldolase. nih.gov

Table 1: Comparison of Flux Confidence Intervals in E. coli Metabolism Using Different 13C Labeling Data Sets. nih.gov

Metabolic FluxDescriptionFlux Precision (Using Phenylalanine Data Only)Flux Precision (Using Glycogen & RNA Data Only)Flux Precision (Combined Data)
PGI (v2)Phosphoglucose isomeraseModerateHighVery High
oxPPP (v9)Oxidative Pentose Phosphate PathwayLowHighVery High
ED (v18)Entner-Doudoroff pathwayLowModerateHigh
TKT (v14)TransketolaseLowHighVery High
TAL (v16)TransaldolaseLowHighVery High

Case Study: Roseobacter denitrificans

Tracer experiments in Roseobacter denitrificans using D-[1-13C]glucose helped elucidate its primary route for carbohydrate metabolism. By analyzing the 13C-isotopomer abundance in protein-derived amino acids, researchers determined that this bacterium predominantly uses the Entner-Doudoroff (ED) pathway. nih.gov The Embden-Meyerhof-Parnas (EMP) pathway was found to be inactive. The study also confirmed that the non-oxidative PP pathway was active, providing essential precursors like ribose-5-phosphate for the biosynthesis of histidine and nucleotides. nih.gov The labeling pattern in histidine, which derives its carbon backbone from R5P, was a key piece of evidence for the activity of the non-oxidative PP pathway. nih.gov

Table 2: Delineating Central Carbon Metabolism Pathways in R. denitrificans using 13C-Labeling. nih.gov

PathwayKey Enzyme(s)Evidence from 13C-LabelingConclusion
Embden-Meyerhof-Parnas (EMP) / Glycolysis6-phosphofructokinase (PFK)Inconsistent labeling between serine and alanine (B10760859); No detectable PFK activity.Inactive.
Entner-Doudoroff (ED)KDPG aldolaseLabeling patterns in alanine and serine consistent with ED pathway activity.Primary pathway for glucose metabolism.
Pentose Phosphate (PP)Transketolase, Transaldolase13C-isotopomer abundance in histidine indicates a labeled ribose-5-phosphate precursor.Non-oxidative branch is active for biosynthesis.

These studies underscore how tracing 13C from labeled substrates, including specifically labeled ribose, through central metabolic networks allows for a detailed and quantitative mapping of carbon utilization in diverse biological systems. The data obtained from the isotopic labeling of RNA-derived ribose is especially critical for accurately resolving the fluxes through the pentose phosphate pathway, a central hub for producing biosynthetic precursors and reducing power. nih.gov

Advanced Analytical Methodologies for D Ribose 3 13c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for analyzing 13C labeled metabolites, offering direct, quantitative positional information of the 13C label within a molecule's carbon skeleton. nih.gov This capability is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but with the label at a different carbon position. Recent advancements in NMR hardware have significantly enhanced the sensitivity of these methods. nih.gov

13C NMR for Positional Labeling Analysis

One-dimensional (1D) 13C NMR spectroscopy is a fundamental technique for identifying the specific carbon atom that is isotopically labeled. acs.org In the context of d-Ribose-3-13C, a 1D 13C NMR spectrum would show a significantly enhanced signal at the chemical shift corresponding to the C3 position of the ribose ring, confirming the specific labeling. nih.govresearchgate.net This method is invaluable for verifying the starting material's integrity and for tracking the direct transfer of the 13C label to downstream metabolites. While powerful, 1D NMR can suffer from signal overlap in complex mixtures, which can complicate the analysis. acs.org

For instance, studies using site-selectively 13C-enriched ribose have demonstrated that 3-13C ribose can lead to significant 13C incorporation into the backbone carbonyl of several amino acids, including Glycine, Alanine (B10760859), Cysteine, Lysine, Valine, Tryptophan, Phenylalanine, and Tyrosine. nih.gov This highlights the ability of 13C NMR to trace the metabolic fate of the C3 carbon of ribose.

Heteronuclear Multi-dimensional NMR for Structural and Dynamic Studies of Labeled Biomolecules

To overcome the limitations of 1D NMR, heteronuclear multi-dimensional NMR techniques are employed. acs.orgceitec.cz These experiments, such as 2D and 3D NMR, provide greater resolution by spreading the signals across multiple dimensions, which helps to resolve signal overlap. acs.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate the 13C nucleus with its attached protons and other nearby nuclei, providing detailed structural information and connectivity within a labeled molecule. ceitec.czresearchgate.net

When this compound is incorporated into larger biomolecules like RNA or DNA, multi-dimensional NMR becomes essential for studying their structure and dynamics. acs.orgceitec.cznih.gov The 13C label acts as a probe, allowing researchers to follow the conformational changes and interactions of the labeled molecule within a larger complex. acs.orgnih.gov For example, the introduction of a 13C label can facilitate the determination of interatomic distances and dihedral angles, which are crucial for 3D structure calculation. ceitec.cz Furthermore, NMR relaxation experiments on 13C-labeled biomolecules can provide insights into their dynamic properties on various timescales. ceitec.cz

NMR Techniques for this compound Tracing
NMR TechniquePrimary ApplicationKey Information ObtainedReference
1D 13C NMRPositional Labeling AnalysisIdentification and quantification of the 13C-labeled carbon position. acs.orgnih.gov
2D/3D Heteronuclear NMR (e.g., HSQC, HCCH-COSY)Structural Elucidation and Metabolite IdentificationResolves signal overlap, provides carbon-proton connectivity, and confirms metabolite identity in complex mixtures. acs.orgresearchgate.net
NMR Relaxation StudiesDynamic Analysis of Labeled BiomoleculesProvides information on molecular motions and flexibility. ceitec.cz

Mass Spectrometry (MS)-Based Metabolomics

Mass spectrometry has become an indispensable tool for 13C metabolic flux analysis due to its high sensitivity, throughput, and broad coverage of metabolites. ethz.ch MS-based methods measure the mass-to-charge ratio of ions, allowing for the detection and quantification of isotopologues—molecules that differ only in their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable metabolites. shimadzu.comillinois.edu For non-volatile metabolites like sugars and amino acids, a derivatization step is required to make them amenable to GC analysis. nih.govnih.gov In studies involving this compound, GC-MS can be used to measure the incorporation of the 13C label into various metabolic pools. For example, the ribose moiety of RNA can be analyzed by GC-MS to determine its labeling pattern, providing valuable information for quantifying fluxes through pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.govcreative-proteomics.com The analysis of fragment ions generated by electron ionization (EI) in GC-MS can provide information about the position of the 13C atom within the carbon backbone of a metabolite, which enhances the precision of flux estimations. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

LC-MS is particularly well-suited for the analysis of polar and non-volatile metabolites, such as sugar phosphates and nucleotides, without the need for derivatization. researchgate.netresearchgate.net This makes it a preferred method for tracing the metabolism of this compound through central carbon metabolism. researchgate.net Various LC methods, including reverse-phase ion-pairing chromatography and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate a wide range of polar metabolites. researchgate.net The coupling of LC with a mass spectrometer allows for the sensitive detection and quantification of the different isotopologues of metabolites, providing insights into the activity of metabolic pathways. nih.gov

High-Resolution Orbitrap MS and Selected Ion Monitoring (SIM) Techniques

High-resolution mass spectrometers, such as the Orbitrap, offer exceptional mass accuracy and resolution, enabling the confident identification of metabolites and the precise measurement of their isotopic distribution. oup.comnih.gov This high resolving power is crucial for separating and accurately quantifying different isotopologues, especially in complex biological samples. researchgate.net

Selected Ion Monitoring (SIM) is a technique used to enhance the sensitivity of detection for specific ions of interest. researchgate.net By programming the mass spectrometer to only monitor a narrow mass range around the expected m/z of the labeled and unlabeled metabolites, the signal-to-noise ratio can be significantly improved. researchgate.net This is particularly advantageous for detecting low-abundance metabolites or for accurately measuring low levels of 13C incorporation. researchgate.net The combination of high-resolution MS and SIM provides a powerful platform for detailed and sensitive metabolic tracing studies with this compound.

Mass Spectrometry Techniques for this compound Tracing
MS TechniquePrimary ApplicationKey AdvantagesReference
GC-MSMetabolite Profiling (volatile/derivatized compounds)Robust, provides positional information from fragmentation. shimadzu.comnih.gov
LC-MSAnalysis of Polar MetabolitesNo derivatization needed for polar compounds, suitable for a wide range of metabolites. researchgate.netresearchgate.net
High-Resolution Orbitrap MSAccurate Mass Measurement and Isotopologue DistributionHigh mass accuracy and resolution for confident metabolite identification and quantification. oup.comnih.gov
Selected Ion Monitoring (SIM)Enhanced SensitivityImproved signal-to-noise for low-abundance metabolites. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) in Carbon Fate Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements in a sample with very high precision. In the context of this compound tracing, IRMS is instrumental in tracking the fate of the 13C label as it is metabolized and incorporated into various biomolecules. This allows researchers to elucidate metabolic pathways and quantify fluxes through these pathways. royalsocietypublishing.orgnih.gov

The fundamental principle of IRMS involves ionizing the sample and separating the isotopes based on their mass-to-charge ratio in a magnetic field. usgs.gov For carbon isotope analysis, the sample is typically combusted to carbon dioxide (CO2), which is then introduced into the mass spectrometer. usgs.gov The instrument measures the ratio of 13CO2 to 12CO2, providing a precise measurement of the 13C enrichment in the sample. usgs.gov

Several hyphenated techniques have been developed to couple separation methods with IRMS, enabling the analysis of specific compounds within complex biological mixtures:

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is suitable for the analysis of volatile or derivatized compounds. The sample is first separated by gas chromatography, and then each eluting compound is combusted to CO2 before entering the IRMS. nih.gov

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): This method allows for the analysis of non-volatile, polar compounds, such as sugars and organic acids, in their native form. economie.gouv.fr The eluent from the liquid chromatograph is passed through an interface that oxidizes the organic compounds to CO2. economie.gouv.fr This is particularly advantageous for analyzing metabolites in aqueous samples. nih.gov

The data obtained from IRMS analysis in this compound tracing studies can reveal the extent to which the labeled carbon from d-ribose (B76849) is incorporated into downstream metabolites like glucose, lactate, and amino acids. This information is crucial for understanding the contribution of the pentose phosphate pathway (PPP) and its interplay with other central metabolic routes like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Comparison of IRMS Techniques for 13C Tracing

FeatureGC-C-IRMSLC-IRMS
Sample Volatility Requires volatile or derivatizable compoundsSuitable for non-volatile, polar compounds
Sample Preparation Often requires derivatizationMinimal sample preparation for aqueous samples
Analytes Fatty acids, sterols, some amino acidsSugars, organic acids, nucleotides
Key Advantage High chromatographic resolutionDirect analysis of polar metabolites in biological fluids

The precision of modern IRMS instruments allows for the detection of very small changes in isotope ratios, making it possible to trace the metabolic fate of this compound even at low tracer enrichments. This high sensitivity is critical for in vivo studies in humans and animals.

Complementary Use of Radioisotopic Tracing (e.g., 14C)

While stable isotope tracers like 13C have become favored in human studies due to their non-radioactive nature, radioisotopic tracers, particularly Carbon-14 (B1195169) (14C), continue to be a valuable and complementary tool in metabolic research. humankinetics.comresearchgate.net The primary advantage of 14C lies in its high sensitivity of detection through scintillation counting, which allows for the use of very small quantities of tracer material. royalsocietypublishing.org

Historically, 14C-labeled D-ribose has been instrumental in early investigations of ribose metabolism. nih.gov Studies using 14C-D-ribose have provided foundational knowledge on its absorption, distribution, and excretion. nih.gov For instance, early research demonstrated the rapid absorption and clearance of 14C-D-ribose from the bloodstream and its distribution to various tissues like the brain and liver. nih.gov

The complementary use of 13C and 14C tracers in the same experimental system can provide a more comprehensive understanding of metabolic dynamics. This dual-labeling approach can help to:

Validate and compare metabolic pathways: By tracing both isotopes simultaneously, researchers can confirm the flow of carbon through different metabolic routes.

Distinguish between different metabolic pools: The distinct detection methods for 13C (mass spectrometry) and 14C (scintillation counting) allow for the separate tracking of carbon from two different labeled precursors. eurisotop.com

Investigate metabolic exchange fluxes: The combination of stable and radioisotopes can provide more detailed information on the reversibility of enzymatic reactions and the exchange of metabolites between different cellular compartments.

Table 2: Research Findings from 14C-D-Ribose Tracing Studies

YearOrganism/SystemKey Findings
1955Aerobacter aerogenesInvestigated the anaerobic dissimilation of D-ribose-1-C14, showing its conversion to triose via a heptulose intermediate. cdnsciencepub.com
1958HumansAssessed blood clearance rates of 14C-D-ribose, finding rapid excretion in urine. nih.gov
1962Propionibacterium shermaniiShowed randomization of C14 from d-ribose-1-C14 into propionate, acetate, and succinate. nih.gov
1960sRat DiaphragmDemonstrated the incorporation of C14 from D-ribose into diaphragm protein. physiology.org
RecentGeneral Metabolism14C-labeled glucose is used to measure glucose uptake and fatty acid synthesis. wikipedia.org

It is important to note that while 14C is a powerful tool, its use is more restricted due to safety considerations associated with radioactivity. humankinetics.com Therefore, its application is often limited to in vitro systems, animal models, and specific clinical research settings where the benefits outweigh the risks. The choice between using 13C, 14C, or a combination of both depends on the specific research question, the experimental model, and the available analytical instrumentation.

Computational and Theoretical Frameworks for D Ribose 3 13c Tracer Data Analysis

Metabolic Flux Analysis (MFA) Algorithms and Software

Metabolic Flux Analysis (MFA) is the primary computational method for quantifying intracellular reaction rates. creative-proteomics.com In the context of experiments using d-Ribose-3-13C, 13C-MFA is employed to determine the network-wide flow of carbon atoms by fitting a metabolic model to the measured isotope labeling patterns of various metabolites. creative-proteomics.comnih.gov The process involves developing a mathematical model that includes the biochemical reactions of the cell and the corresponding carbon atom transitions for each reaction. vanderbilt.edu

The core of 13C-MFA is an iterative process where fluxes are estimated by minimizing the difference between experimentally measured labeling patterns and those simulated by the model. nih.govvanderbilt.edu Algorithms such as the Elementary Metabolite Units (EMU) framework are foundational for efficiently simulating the propagation of isotopes through complex networks, making analysis computationally feasible. nih.gov

A variety of software packages have been developed to facilitate 13C-MFA. These tools provide environments for model construction, simulation, flux estimation, and statistical analysis. github.io They vary in their underlying algorithms, user interface (graphical or code-based), and supported features, such as steady-state vs. non-stationary analysis. github.iooup.com For instance, isotopically non-stationary 13C-MFA (INST-MFA) is applicable to systems sampled before isotopic steady state is reached, which is particularly useful for organisms with slow growth or in specific experimental setups. vanderbilt.edu

Below is a table of commonly used software platforms for performing 13C-MFA.

SoftwareKey FeaturesPrimary InterfaceReference(s)
13CFLUX2 High-performance suite for steady-state MFA; supports multicore CPUs and clusters; uses FluxML format.Command-line, XML oup.com
INCA Handles isotopically non-stationary (INST) and stationary MFA; integrates with MATLAB.MATLAB ucdavis.edu
WUFlux User-friendly platform with a graphical interface; provides templates for bacterial metabolism.MATLAB (GUI) github.io
mfapy Open-source Python package offering high flexibility and extensibility for custom MFA workflows.Python nih.gov
Metran A legacy software used for comprehensive statistical analysis and high-resolution flux determination.- sci-hub.senih.gov
OpenMebius Supports conventional and isotopically non-stationary 13C-MFA.- ucdavis.edu

Isotopomer and Mass Isotopomer Distribution Analysis

The fundamental data for 13C-MFA are the isotopomer distributions of key metabolites. An isotopomer is a molecule that is identical in composition and structure to another, differing only in the isotopic composition of its atoms. frontiersin.org When this compound is introduced into a biological system, the 13C label is transferred to other molecules via metabolic reactions. For example, the carbon backbone of ribose can be incorporated into amino acids or be used in the synthesis of nucleotides for RNA, creating a unique labeling pattern in these molecules. creative-proteomics.comsci-hub.se

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the abundance of these isotopomers. sci-hub.sefrontiersin.org Specifically, mass spectrometry measures the mass isotopomer distribution (MID) , which is the fractional abundance of a metabolite molecule containing a certain number of heavy isotopes (e.g., M+0 for no 13C, M+1 for one 13C, M+2 for two 13C, etc.).

The analysis involves comparing the experimentally measured MIDs of metabolites to the MIDs predicted by the metabolic model. nih.gov The model, which contains the atom mappings for every reaction, simulates the MIDs that would result from a given set of metabolic fluxes. The flux estimation algorithm then adjusts the fluxes to minimize the discrepancy between the measured and simulated MIDs. vanderbilt.edu The use of multiple tracer experiments can further refine flux determination by providing a more complete set of isotopomer data. nih.gov

The table below illustrates a simplified, hypothetical MID for a 3-carbon metabolite derived from this compound metabolism.

Mass IsotopomerDescriptionMeasured Abundance
M+0 Molecule contains only 12C atoms50%
M+1 Molecule contains one 13C atom45%
M+2 Molecule contains two 13C atoms5%
M+3 Molecule contains three 13C atoms0%

Genome-Scale Metabolic Modeling Integration for Flux Prediction

While traditional 13C-MFA focuses on central carbon metabolism, there is a growing need to understand metabolic fluxes on a systemic, genome-scale level. nih.govnsf.gov Genome-scale metabolic models (GSMMs) are comprehensive reconstructions of all known metabolic reactions in an organism. However, their large size and the lack of sufficient constraints often limit their predictive power when used with stoichiometric analysis alone. plos.org

Integrating 13C labeling data provides powerful constraints that significantly enhance the predictive accuracy of GSMMs. nih.govplos.org Methods have been developed to incorporate these experimental data into genome-scale analyses. One such approach is two-scale 13C Metabolic Flux Analysis (2S-13C MFA), which uses labeling data to constrain fluxes in the central metabolism while embedding this core model within the broader genome-scale network. plos.orgportlandpress.com This method leverages the assumption that carbon generally flows from central to peripheral metabolism, allowing the strong constraints from the labeling experiment to propagate throughout the larger model. portlandpress.com

This integration allows for a more comprehensive view of cellular metabolism, providing flux estimates for peripheral pathways that are not directly traced by the 13C label. plos.org Studies comparing core and genome-scale models have found that while both can be consistent, GSMMs can lead to wider confidence intervals for some central fluxes due to the inclusion of additional metabolic routes, but they also provide a more complete accounting of cofactor and biomass requirements. nih.gov The JBEI Quantitative Metabolic Modeling (jQMM) library is an example of an open-source tool that facilitates this type of genome-scale flux analysis. nih.gov

Kinetic Isotope Effects (KIE) in Mechanistic Enzymology

The substitution of a 12C atom with a heavier 13C atom, as in this compound, can slightly alter the rate of an enzyme-catalyzed reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). d-nb.info KIE analysis is a powerful tool in mechanistic enzymology used to probe the transition states of reactions and identify rate-limiting steps. pnas.org

When the isotopically substituted atom is directly involved in bond-breaking or bond-forming events in the rate-determining step of a reaction, a primary KIE is observed. While the C3 position of ribose is not always at the primary site of reaction (unlike the anomeric C1 carbon in nucleotide synthesis), its isotopic state can still influence reaction rates through secondary KIEs or if it becomes part of a reaction center after metabolic conversion.

Statistical Approaches for Data Interpretation and Flux Estimation

Statistical analysis is a critical component of the 13C-MFA workflow, ensuring the reliability and robustness of the estimated metabolic fluxes. nih.govisotope.com After an optimal set of fluxes is found by minimizing the difference between simulated and measured labeling data, statistical methods are used to assess the quality of the fit and to determine the precision of the flux estimates. nih.gov

A common first step is a goodness-of-fit test, such as the chi-square test, which evaluates whether the model's residuals (the differences between measured and simulated data) are statistically acceptable. nih.gov If the fit is poor, it may indicate an incorrect or incomplete metabolic network model, prompting further refinement.

Frequentist Approaches : These methods calculate confidence intervals that represent the range in which the true flux value is expected to lie with a certain probability (e.g., 95%) over repeated experiments. This is the most common approach in 13C-MFA. nih.gov

Bayesian Approaches : These methods calculate "credible intervals," which represent the probability distribution of a flux value given the experimental data. Proponents argue that credible intervals can provide a more reliable quantification of flux uncertainty, often computed using Markov chain Monte Carlo (MCMC) methods. nih.gov

The choice of statistical method can influence the interpretation of flux uncertainty, highlighting the importance of rigorous and transparent statistical analysis in all studies utilizing this compound tracer data. nih.gov

Limitations and Future Directions in D Ribose 3 13c Research

Methodological Challenges in Specific Biological Contexts

The application of d-Ribose-3-13C tracing is not without its difficulties, particularly in complex biological systems.

Interpreting Labeling Patterns: A significant challenge lies in the interpretation of 13C metabolite labeling patterns, which can be influenced by factors like nutrient availability, oxygen levels, and the specific tissue microenvironment. biorxiv.org Labeling patterns in cells or isolated tissues cultured ex vivo can differ from those in the same tissues of living animals undergoing in vivo tracing. biorxiv.org This discrepancy complicates data interpretation and necessitates the development of more sophisticated approaches to decipher labeling patterns accurately. biorxiv.org

Compartmentalized Metabolism: Plant cells, with their highly compartmentalized metabolism, present a particular challenge for metabolic flux analysis. researchgate.net Resolving fluxes within different organelles, such as mitochondria and cytosol, requires advanced experimental designs and computational models. researchgate.netethz.ch While methods to deconvolute organelle-specific metabolism are improving, they remain a key area of development. researchgate.net

Computational Complexity: The computational burden of 13C metabolic flux analysis (13C-MFA) has historically limited its use to specialized labs. vanderbilt.edu The process involves complex mathematical modeling and least-squares regression of raw data, which can be a significant barrier. vanderbilt.edu Increased network complexity, including reversible reactions and interactions between pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, adds to the computational and technical challenges. researchgate.net

Sample Requirements: The amount of biological material required for analysis can be a limitation, especially in ex vivo 13C-MFA studies where sample availability is often restricted. researchgate.net

A summary of key methodological challenges is presented below:

ChallengeDescriptionAffected Biological ContextsReferences
Interpretation of Labeling PatternsDifficulty in deciphering 13C labeling patterns due to influences from the microenvironment and differences between in vitro and in vivo conditions.Cancer metabolism, in vivo vs. ex vivo studies. biorxiv.org
Metabolic CompartmentationThe need to resolve metabolic fluxes within distinct cellular organelles.Plant cells, eukaryotic organisms. researchgate.netnih.gov
Computational DemandsSignificant computational power and expertise are required for metabolic modeling and flux estimation.Complex metabolic networks, reversible reactions. vanderbilt.eduresearchgate.net
Sample AmountRequirement for a sufficient quantity of biological material for analysis.Ex vivo studies, analysis of low-abundance metabolites. researchgate.net

Advancements in Multi-Isotope Labeling Strategies

To overcome some of the limitations of single-isotope tracing, researchers are increasingly turning to multi-isotope labeling strategies. These approaches utilize a combination of stable isotopes, such as 13C, 15N, 2H, and 18O, to simultaneously track the metabolic fate of different atoms. nih.gov

For instance, dual labeling with 13C and 15N can provide more comprehensive information on the interplay between carbon and nitrogen metabolism. nih.gov This is particularly useful for studying pathways where both elements are integral, such as nucleotide and amino acid biosynthesis. nih.gov The use of H₂[¹⁸O] as a tracer can be employed to monitor phosphoryl turnover and oxygen exchange in reactions like the tricarboxylic acid (TCA) cycle. nih.gov

The choice of tracers is critical and depends on the specific metabolic pathways of interest. nih.gov For example, combining different 13C-labeled glucose tracers in parallel experiments can significantly enhance the resolution of metabolic fluxes, particularly in the upper part of metabolism, including the pentose phosphate pathway. umich.edu This approach has been successfully applied in both microbial and mammalian systems. umich.edu

Recent advancements in analytical techniques are also crucial for the success of multi-isotope labeling. Instruments capable of distinguishing between different isotopologues, such as those containing both 13C and 15N, are essential for these experiments. nih.gov

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of cellular function, integrating data from this compound tracing with other "omics" disciplines is becoming increasingly important. rsc.org This systems biology approach combines metabolomics data with genomics, transcriptomics, and proteomics to create a more complete picture of how metabolic pathways are regulated and interconnected. frontiersin.orgnih.govresearchgate.net

The integration of multi-omics data can help to:

Enhance Biological Knowledge: By combining different layers of biological information, researchers can uncover previously undetectable molecular links and gain a deeper understanding of complex biological systems. frontiersin.org

Improve Model Accuracy: Incorporating transcriptomic and proteomic data can help to constrain and refine metabolic models, leading to more accurate flux estimations. vanderbilt.edu

Identify Regulatory Mechanisms: Linking changes in metabolic fluxes to alterations in gene and protein expression can reveal how metabolic pathways are controlled at the transcriptional and post-transcriptional levels. vanderbilt.edu

Several methodologies are available for integrating multi-omics data, each with its own advantages and limitations. rsc.orgfrontiersin.org These approaches range from statistical integration to model-based and network-based methods. rsc.org The development of new algorithms and computational tools is an active area of research aimed at overcoming the challenges of integrating diverse and complex datasets. rsc.orgscilifelab.se

Development of Novel Analytical Platforms for Enhanced Resolution and Sensitivity

Advances in analytical technologies are continuously pushing the boundaries of what is possible in this compound research. The primary techniques used for measuring isotopic labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwiley.com

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for stable isotope labeling studies, offering high sensitivity and the ability to measure the mass-to-charge ratio of ions with great precision. nih.gov This allows for the clear distinction between isotopically labeled and unlabeled metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are widely used to separate and detect labeled metabolites in complex biological samples. wiley.comd-nb.info Recent developments have made it possible to measure mass isotopomer distributions for a large number of intracellular metabolites from a small number of cells. d-nb.info

Tandem Mass Spectrometry (MS/MS): MS/MS is an emerging technique that provides additional information for high-resolution quantification of metabolic fluxes. umich.edu It has the potential to become the new gold standard for measuring isotopic labeling in 13C-flux studies. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Positional Information: A key advantage of NMR is its ability to provide positional information about the 13C atoms within a molecule, which is crucial for detailed pathway analysis. rsc.org

Sensitivity and Resolution Challenges: Traditional 1D 13C-NMR suffers from low sensitivity and spectral overlap, especially in complex mixtures. rsc.org To address these issues, new 2D heteronuclear NMR experiments are being developed that offer higher sensitivity and resolution, allowing for quantitative analysis of individual multiplets. rsc.org

The table below summarizes the key features of these analytical platforms.

Analytical PlatformKey AdvantagesLimitationsRecent AdvancementsReferences
GC-MS/LC-MSHigh sensitivity, suitable for complex mixtures.Does not easily provide positional information of the label.Improved methods for analyzing a greater number of metabolic pathways. researchgate.netwiley.com
High-Resolution MS (HRMS)High accuracy and sensitivity in determining isotopic enrichments.Requires sophisticated instrumentation.Enabling increasingly greater resolution of flux measurements. researchgate.netnih.gov
Tandem MS (MS/MS)Provides additional structural information for high-resolution flux quantification.Still an emerging technique for this application.Potential to become the new gold standard for isotopic labeling measurements. umich.edu
NMR SpectroscopyProvides positional information of the 13C label.Lower sensitivity compared to MS, spectral overlap in 1D NMR.Development of 2D heteronuclear NMR experiments for improved sensitivity and resolution. rsc.org

Unexplored Metabolic Roles and Pathways Amenable to this compound Tracing

While this compound has been instrumental in elucidating central carbon metabolism, there are still many metabolic pathways and roles that remain to be explored with this tracer.

Nucleotide Salvage Pathways: A significant portion of metabolic reactions, including nucleotide salvage pathways, cannot be fully elucidated using 13C-labeled glucose alone. nih.gov Tracing with labeled ribose can provide direct insights into the synthesis of nucleotides through both de novo and salvage pathways. wikipedia.orgnih.gov The salvage pathway recycles preformed bases, which are then reconnected to a ribose unit, a process that can be effectively tracked using labeled ribose.

De Novo Nucleotide Synthesis: The de novo synthesis of purines and pyrimidines relies on phosphoribosyl pyrophosphate (PRPP), which is derived from ribose-5-phosphate (B1218738). wikipedia.org By tracing the incorporation of this compound into PRPP and subsequently into nucleotides, researchers can quantify the activity of this fundamental pathway. examine.com

Secondary Signaling Molecules: Ribose is a structural component of important secondary signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org this compound tracing could be employed to study the dynamics of cAMP synthesis and its role in various signaling pathways. wikipedia.org

Non-oxidative Pentose Phosphate Pathway: The non-oxidative branch of the PPP involves the interconversion of five-carbon sugars, including ribose-5-phosphate. Using specifically labeled ribose tracers can help to dissect the complex, reversible reactions of this pathway and its contribution to the production of precursors for nucleotide synthesis and other biosynthetic processes.

Future research using this compound and other isotopically labeled forms of ribose will undoubtedly uncover new metabolic connections and provide a more comprehensive understanding of cellular physiology in both health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.